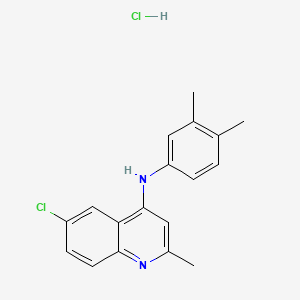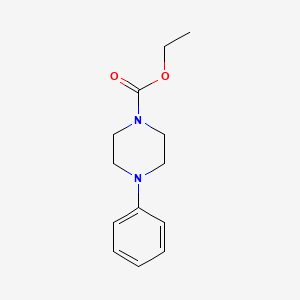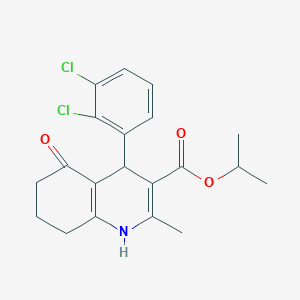![molecular formula C22H23N3O2 B5139537 N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is a compound that is used in scientific research for its potential therapeutic properties. The compound is also known as FP1 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of FP1 is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. The compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in cell death. FP1 has also been shown to modulate the activity of several neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
FP1 has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. The compound has been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. FP1 has also been shown to improve cognitive function and to reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
FP1 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound is also relatively easy to synthesize and purify. However, FP1 has some limitations, including its low bioavailability and poor penetration of the blood-brain barrier. These limitations may make it difficult to translate the findings of lab experiments to clinical applications.
将来の方向性
There are several future directions for research on FP1. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurological disorders and cancer. Future research may also focus on the development of analogs of FP1 with improved bioavailability and blood-brain barrier penetration. Finally, research may also focus on the elucidation of the compound's mechanism of action and its interactions with other signaling pathways in the brain.
合成法
The synthesis of FP1 involves the reaction of 3-(2-furyl)phenylamine with 2-pyridinemethanol in the presence of a catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
FP1 has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models. FP1 has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[3-(furan-2-yl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-19-7-3-5-18(15-19)21-8-4-14-27-21)17-9-12-25(13-10-17)16-20-6-1-2-11-23-20/h1-8,11,14-15,17H,9-10,12-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHCSOVBCZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)



![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)

![1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5139560.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)